2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide
Description
This compound features an acetamide core linked to a 4-chlorophenyl group and a 2,6-dichlorobenzyl-substituted dihydropyridinyl moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial/antiparasitic research .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-14-8-6-13(7-9-14)11-19(26)24-18-5-2-10-25(20(18)27)12-15-16(22)3-1-4-17(15)23/h1-10H,11-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPODKACXFYJTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)CC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridinone Precursors
The pyridinone core is synthesized via cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions to form 2-pyridone, which is subsequently chlorinated at the 3-position using phosphorus oxychloride (POCl₃). Substitution with ammonia yields 3-aminopyridin-2-one, a critical intermediate.
N-Alkylation with 2,6-Dichlorobenzyl Chloride
The 3-aminopyridin-2-one undergoes N-alkylation with 2,6-dichlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) at 80–100°C. This step introduces the 2,6-dichlorobenzyl group, with reaction completion monitored via thin-layer chromatography (TLC). Purification by recrystallization from ethanol/water mixtures yields the amine intermediate (75–85% yield).
Preparation of 2-(4-Chlorophenyl)Acetyl Chloride
Chlorination of 2-(4-Chlorophenyl)Acetic Acid
2-(4-Chlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction produces 2-(4-chlorophenyl)acetyl chloride, with excess SOCl₂ removed via vacuum distillation. The acyl chloride is stabilized in dry DCM for immediate use to prevent hydrolysis.
Amide Bond Formation
Schotten-Baumann Reaction Conditions
The amine intermediate (1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinylamine) is dissolved in a biphasic system of DCM and aqueous sodium hydroxide (NaOH). 2-(4-Chlorophenyl)acetyl chloride is added dropwise at 0–5°C, with vigorous stirring to facilitate interfacial reactions. The amide product precipitates and is isolated by filtration, yielding 60–70% crude product.
Coupling Reagent-Mediated Synthesis
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The amine and acyl chloride are coupled at room temperature for 12–18 hours, achieving higher yields (80–85%). The reaction mixture is quenched with ice-water, and the product extracted into ethyl acetate.
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies reveal DMF as superior to tetrahydrofuran (THF) or acetonitrile due to its polar aprotic nature, which stabilizes transition states. Triethylamine (Et₃N) proves more effective than NaOH in scavenging HCl during coupling, reducing side reactions.
Temperature and Time Dependence
Elevating temperatures beyond 50°C during alkylation accelerates reaction rates but risks decomposition of the pyridinone ring. Optimal conditions balance time (8–12 hours) and temperature (60–70°C) to maximize yield and purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥95% purity, consistent with commercial standards.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
Exposure to moisture leads to premature hydrolysis, reducing coupling efficiency. Strict anhydrous conditions and in-situ generation of the acyl chloride mitigate this issue.
Regioselectivity in Alkylation
Competing O-alkylation is suppressed by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N-alkylation.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Chlorine Substituents: The 4-chlorophenyl and 2,6-dichlorobenzyl groups in the target compound enhance lipophilicity and receptor affinity compared to non-halogenated analogs like Compound 13a (). This design mimics dichlorobenzyl-containing drugs (e.g., –7) for improved target engagement .
- Acetamide Linkage : Unlike alachlor (), which uses a chloroacetamide backbone for herbicide activity, the target compound’s acetamide may stabilize hydrogen bonds in enzymatic pockets, favoring pharmaceutical applications .
- Dihydropyridine vs.
Research Implications
- Pharmacological Potential: The dichlorobenzyl and dihydropyridinyl motifs suggest activity against kinases or parasitic targets (e.g., malaria), akin to indole derivatives in and quinoline-containing compounds in .
- Optimization Opportunities: Introducing sulfonamide (as in Compound 13a) or cyano groups () could improve solubility without compromising affinity .
Biological Activity
2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide, with the CAS number 338784-87-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClNO
- Molar Mass : 421.7 g/mol
- Structure : The compound features a chlorophenyl group and a pyridinyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that it may exert anti-inflammatory and neuroprotective effects.
- Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial in neuroinflammatory conditions. For instance, compounds with similar structures have demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses .
- Neuroprotective Properties : The compound's interaction with dopaminergic systems suggests potential benefits in neurodegenerative diseases like Parkinson's disease (PD). It may protect against neurotoxic agents by reducing glial activation and preserving neuronal integrity .
Case Studies and Research Findings
Several studies have investigated the effects of related compounds, providing insights into the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
